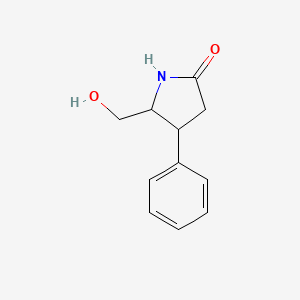

5-(Hydroxymethyl)-4-phenylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-7-10-9(6-11(14)12-10)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETYSTNWMXTKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NC1=O)CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Hydroxymethyl 4 Phenylpyrrolidin 2 One

Transformations at the Pyrrolidin-2-one Lactam Moiety

Modifications at the Ring Nitrogen

The secondary amine within the lactam ring is a key site for derivatization, most commonly through N-alkylation and N-acylation reactions. These modifications are crucial for building molecular complexity and are widely employed in the synthesis of biologically active compounds.

N-alkylation of the pyrrolidin-2-one nitrogen introduces a wide array of alkyl or aryl groups. While specific studies on 5-(hydroxymethyl)-4-phenylpyrrolidin-2-one are not extensively documented, the general reactivity of the parent 4-phenylpyrrolidin-2-one provides a reliable model. For instance, the reaction of 4-phenylpyrrolidin-2-one with ethyl bromoacetate (B1195939) in a polar aprotic solvent like dioxane or tetrahydrofuran (B95107) (THF) yields the corresponding N-substituted product, ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate. This reaction typically proceeds in the presence of a base to deprotonate the lactam nitrogen, facilitating nucleophilic attack on the electrophilic alkyl halide. Subsequent hydrolysis of the ester can provide the carboxylic acid, a versatile handle for further functionalization, such as amide bond formation. nih.gov

N-acylation offers another route to functionalize the lactam nitrogen. This can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base to neutralize the liberated acid. These reactions lead to the formation of N-acyl lactams, which can serve as important intermediates in organic synthesis.

| Reaction Type | Reagents & Conditions | Product | Notes |

| N-Alkylation | Ethyl bromoacetate, Base (e.g., NaH), Dioxane or THF | Ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate | Based on the reactivity of 4-phenylpyrrolidin-2-one. nih.gov |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | N-Acyl-5-(hydroxymethyl)-4-phenylpyrrolidin-2-one | General reaction for secondary lactams. |

Functionalization at the Carbonyl Group

The lactam carbonyl group, while generally less reactive than a ketone carbonyl, can undergo several important transformations. Reduction of the carbonyl group can lead to the corresponding pyrrolidine (B122466), while reaction with thionating agents provides access to thiolactams.

Reduction of the lactam carbonyl to a methylene (B1212753) group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the pyrrolidin-2-one ring into a fully saturated pyrrolidine ring system. Such a reduction would yield 5-(hydroxymethyl)-4-phenylpyrrolidine.

Alternatively, the carbonyl oxygen can be replaced with a sulfur atom to form the corresponding thiolactam. Lawesson's reagent is a commonly employed thionating agent for this purpose. The reaction involves heating the lactam with Lawesson's reagent in an inert solvent like toluene. This conversion of a lactam to a thiolactam is a general and widely used transformation in heterocyclic chemistry.

| Reaction Type | Reagents & Conditions | Product | Notes |

| Carbonyl Reduction | Lithium aluminum hydride (LiAlH4), THF | 5-(Hydroxymethyl)-4-phenylpyrrolidine | General reaction for lactam reduction. |

| Thionation | Lawesson's reagent, Toluene, Heat | 5-(Hydroxymethyl)-4-phenylpyrrolidin-2-thione | General reaction for lactam thionation. |

Reactions Involving the C-5 Hydroxymethyl Group

The primary alcohol at the C-5 position is a versatile functional group that can be readily transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Oxidation and Reduction Pathways

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidation, for example using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would be expected to yield the corresponding aldehyde, 5-formyl-4-phenylpyrrolidin-2-one. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would likely lead to the formation of the carboxylic acid, 2-oxo-4-phenylpyrrolidin-5-carboxylic acid.

While the hydroxymethyl group is already in a reduced state, further reduction to a methyl group is not a typical transformation for this functionality under standard conditions.

| Reaction Type | Reagents & Conditions | Product | Notes |

| Mild Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane (B109758) | 5-Formyl-4-phenylpyrrolidin-2-one | General reaction for primary alcohol oxidation. |

| Strong Oxidation | Potassium permanganate (KMnO4) or Jones reagent | 2-Oxo-4-phenylpyrrolidin-5-carboxylic acid | General reaction for primary alcohol oxidation. |

Nucleophilic Substitutions and Esterifications

The hydroxyl group of the C-5 hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles to introduce new functional groups.

Esterification of the primary alcohol is another common transformation. This can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride). This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). This allows for the attachment of a wide range of acyl groups, creating a library of ester derivatives.

| Reaction Type | Reagents & Conditions | Product | Notes |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 5-(Tosyloxymethyl)-4-phenylpyrrolidin-2-one | General reaction for primary alcohols. |

| Esterification | Carboxylic acid, Acid catalyst or Coupling agent (e.g., DCC) | 5-(Acyloxymethyl)-4-phenylpyrrolidin-2-one | General reaction for primary alcohols. |

Cyclization with the Hydroxyl Moiety

The hydroxyl group at the C-5 position can participate in intramolecular cyclization reactions, leading to the formation of bicyclic structures. For instance, under acidic conditions or in the presence of a suitable Lewis acid, the hydroxyl group could potentially attack an activated form of the lactam carbonyl, although this is a less common reaction pathway.

A more plausible cyclization would involve the derivatization of the hydroxymethyl group followed by intramolecular displacement by the lactam nitrogen. For example, if the hydroxymethyl group is converted to a leaving group (e.g., a tosylate), subsequent treatment with a strong base could induce an intramolecular N-alkylation, leading to the formation of a bicyclic lactam. The feasibility of such cyclizations would be highly dependent on the stereochemistry of the starting material and the reaction conditions employed. Research on related systems has shown that the formation of bicyclic γ-lactams is a viable synthetic strategy. rsc.org

Derivatization of the C-4 Phenyl Substituent

The phenyl group at the C-4 position of the pyrrolidin-2-one core is amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities. These modifications can significantly alter the biological and chemical properties of the parent molecule.

Electrophilic Aromatic Substitutions

The pyrrolidin-2-one moiety attached to the phenyl ring acts as a directing group in electrophilic aromatic substitution (EAS) reactions. The nature of this substituent, being an alkyl group attached to the benzene (B151609) ring, is generally considered to be weakly activating and an ortho, para-director. This directing effect is attributed to the electron-donating nature of the alkyl group through an inductive effect, which enriches the electron density at the ortho and para positions of the phenyl ring, making them more susceptible to attack by electrophiles.

While specific studies on the direct electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the general principles of EAS on similar structures, such as 4-phenyl-2-pyrrolidinone, can be inferred. For instance, a patented synthesis method describes the Friedel-Crafts alkylation of a pyrrolidinone with a halogenated benzene, which is a type of EAS reaction, to produce 4-phenyl-2-pyrrolidinone. libretexts.org This suggests that the phenyl ring is indeed reactive towards electrophiles.

Typical EAS reactions that could be envisioned on this scaffold include nitration, halogenation, and Friedel-Crafts reactions. The reaction conditions would need to be carefully controlled to avoid potential side reactions involving the hydroxymethyl group and the lactam functionality.

Table 1: Postulated Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents and Conditions | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-(Hydroxymethyl)-4-(4-nitrophenyl)pyrrolidin-2-one and 5-(Hydroxymethyl)-4-(2-nitrophenyl)pyrrolidin-2-one |

| Bromination | Br₂, FeBr₃ | 5-(Hydroxymethyl)-4-(4-bromophenyl)pyrrolidin-2-one and 5-(Hydroxymethyl)-4-(2-bromophenyl)pyrrolidin-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-(Hydroxymethyl)-4-(4-acylphenyl)pyrrolidin-2-one and 5-(Hydroxymethyl)-4-(2-acylphenyl)pyrrolidin-2-one |

This table is based on general principles of electrophilic aromatic substitution and the directing effect of an alkyl substituent on a benzene ring. Specific experimental data for this compound is not available in the provided search results.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and the phenyl group of this compound can serve as a substrate for such transformations. To participate in these reactions, the phenyl ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This initial functionalization can be achieved through electrophilic halogenation, as mentioned previously.

Once the halo- or triflate-substituted derivative is obtained, it can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Suzuki-Miyaura coupling involves the reaction of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. unirioja.esnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules.

The Heck reaction couples the aryl halide with an alkene to form a new carbon-carbon bond, leading to the formation of a substituted alkene. nih.gov This reaction is particularly useful for the introduction of vinyl groups.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, providing access to aryl-substituted alkynes.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of a 4-(4-Bromophenyl)-5-(hydroxymethyl)pyrrolidin-2-one Derivative

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(Biphenyl-4-yl)-5-(hydroxymethyl)pyrrolidin-2-one |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 5-(Hydroxymethyl)-4-(4-styrylphenyl)pyrrolidin-2-one |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-(Hydroxymethyl)-4-(4-(phenylethynyl)phenyl)pyrrolidin-2-one |

This table illustrates potential applications of common cross-coupling reactions on a hypothetical bromo-derivative of the target compound, based on general reaction principles. Specific experimental data for this substrate is not available in the provided search results.

Ortho- and Para-Substituent Effects on Reactivity

The reactivity of the C-4 phenyl ring in both electrophilic aromatic substitution and cross-coupling reactions is influenced by the electronic nature of the substituents already present on the ring. The pyrrolidin-2-one group itself, being an alkyl substituent, is an ortho, para-director for EAS. The introduction of further substituents at the ortho or para positions will, in turn, affect subsequent reactions.

Electron-donating groups (EDGs) at the ortho or para position will further activate the ring towards EAS and can facilitate oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) will deactivate the ring towards EAS and may hinder the oxidative addition step in cross-coupling reactions.

Steric hindrance also plays a crucial role. Bulky substituents at the ortho position can hinder the approach of electrophiles or the catalytic complex, potentially leading to lower reaction rates or favoring substitution at the less sterically hindered para position.

Stereochemical Influences on Chemical Reactivity and Product Formation

The compound this compound possesses two stereocenters at the C-4 and C-5 positions. The relative and absolute stereochemistry of these centers can significantly influence the reactivity of the molecule and the stereochemical outcome of its derivatization reactions.

The chiral environment created by the substituents on the pyrrolidinone ring can induce diastereoselectivity in reactions occurring at the C-4 phenyl ring. For instance, in electrophilic aromatic substitution, the chiral scaffold can direct the incoming electrophile to one of the two ortho positions preferentially, leading to the formation of diastereomeric products in unequal amounts. This stereochemical control is often attributed to the steric hindrance imposed by the substituents on the pyrrolidinone ring, which can favor the approach of the reagent from the less hindered face.

In the context of transition metal-catalyzed cross-coupling reactions, the stereochemistry of the pyrrolidinone ring can influence the conformation of the molecule and, consequently, the accessibility of the catalytic site. While direct studies on the target molecule are scarce, research on the stereoselective synthesis of related γ-lactams highlights the importance of stereocontrol in achieving desired product configurations. For example, stereocontrolled halolactonization reactions on lactam-tethered pentenoic acids have been shown to proceed with high diastereoselectivity. Similarly, studies on the synthesis of all-cis 2,3,4,5-substituted pyrrolidine derivatives demonstrate that the stereochemistry of the ring dictates the approach of reagents, leading to specific stereochemical outcomes. nih.gov

The stereochemical relationship between the C-4 phenyl group and the C-5 hydroxymethyl group can lead to the formation of a chiral pocket that can influence the binding of catalysts and reagents, thereby directing the stereochemical course of the reaction. Further research is needed to fully elucidate the extent of this stereochemical influence on the derivatization of the C-4 phenyl ring in this compound.

Mechanistic Investigations of Biological Activities of Pyrrolidin 2 One Derivatives

Elucidation of Molecular Interaction Mechanisms with Biological Targets

The biological effects of 5-(Hydroxymethyl)-4-phenylpyrrolidin-2-one derivatives are predicated on their specific interactions with macromolecular targets within the body. Computational methods, such as molecular docking, have become indispensable tools for visualizing and understanding these interactions at an atomic level. These in silico studies predict the binding modes and affinities of ligands within the active sites of proteins, providing critical insights that guide further drug development.

For instance, derivatives of the pyrrolidin-2-one core have been investigated for their potential to interact with various receptors and enzymes. Molecular docking studies on a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, suggested its potential to modulate AMPA receptor function, a key player in synaptic plasticity and cognitive processes. mdpi.com Similarly, analogues of 4-(aminomethyl)-1-benzylpyrrolidin-2-one have been docked into acetylcholine receptor sites, indicating that these molecules may exert nootropic effects through cholinergic neurotransmission. researchgate.net The docking analyses revealed that depending on the stereochemistry, these molecules could form stable complexes in both the orthosteric site and allosteric modulation sites of the receptor. researchgate.net

In other studies, pyrrolidinone derivatives were evaluated as antagonists for the angiotensin II receptor subtype 1 (AT1), a critical target in hypertension management. Docking simulations showed that these compounds could fit into the AT1 receptor binding pocket in a manner similar to established drugs, although with potentially lower biological activity. researchgate.net Furthermore, investigations into the anti-inflammatory properties of this class of compounds have explored their interactions with the lipoxygenase (LOX) enzyme. These docking experiments revealed that specific placement and orientation of acidic moieties are necessary for productive inhibitory activity, with the 2-pyrrolidinone (B116388) template playing a significant role in the inhibitory properties. researchgate.net

These molecular modeling studies collectively highlight the versatility of the pyrrolidin-2-one scaffold. The phenyl and hydroxymethyl groups of the core compound provide key points for interaction, such as hydrogen bonding and hydrophobic interactions, which determine the binding specificity and affinity for a given biological target.

Insights into Enzyme Inhibition Pathways by Pyrrolidin-2-one Scaffolds

Enzyme inhibition is a cornerstone of modern pharmacology, and the pyrrolidin-2-one scaffold has proven to be a fertile ground for the discovery of novel enzyme inhibitors. By blocking the activity of enzymes involved in pathological processes, these compounds can modulate cellular signaling and elicit therapeutic effects.

Specific Enzyme Class Targeting (e.g., Phosphodiesterases, Glycosidases, PARP)

Research has demonstrated the potential of pyrrolidin-2-one derivatives to selectively target several important enzyme classes.

Glycosidases: These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type-2 diabetes. Pyrrolidine-based compounds, particularly those with multiple hydroxyl groups that mimic natural sugars (iminosugars), are potent glycosidase inhibitors. nih.govnih.gov They can effectively inhibit α-amylase and α-glucosidase, slowing the digestion of carbohydrates and reducing post-meal blood glucose spikes. nih.gov Studies on various pyrrolidine (B122466) derivatives have identified compounds with significant inhibitory activity against these enzymes. nih.govresearchgate.net

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Several PARP inhibitors feature heterocyclic scaffolds that mimic the natural substrate, nicotinamide. Benzimidazole carboxamide derivatives containing a pyrrolidine ring have been developed as potent PARP-1 and PARP-2 inhibitors, exhibiting significant anticancer activities. acs.org

Phosphodiesterases (PDEs): PDEs are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoenzymes is a validated approach for treating inflammatory diseases, cardiovascular conditions, and central nervous system disorders. Pyrrolidine-containing structures have been incorporated into compounds designed to inhibit PDEs, such as PDE4, which is a target for anti-inflammatory drugs. nih.gov

Ligand-Protein Binding Analysis (Non-Clinical Focus)

The efficacy of an enzyme inhibitor is quantified by its binding affinity, often expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Molecular docking studies complement this experimental data by predicting the binding energy and identifying the key amino acid residues involved in the ligand-protein interaction.

For example, in the development of pyrrolidine-based inhibitors for Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, a direct correlation was observed between target inhibition (IC₅₀ values) and antibacterial effect. nih.gov Docking simulations for these compounds helped to rationalize the observed activities and guide the design of more potent analogues.

The table below summarizes the inhibitory activities of some pyrrolidin-2-one derivatives against various enzymes, showcasing the potential of this scaffold.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Pyrrolidine-based N-Boc proline amide (analogue 3g) | α-Amylase | 26.24 | nih.gov |

| Pyrrolidine-based N-Boc proline amide (analogue 3g) | α-Glucosidase | 18.04 | nih.gov |

| Pyrrolidine-2,3-dione (analogue with 5-chloro substitution) | P. aeruginosa PBP3 | 3 | nih.gov |

| Benzimidazole carboxamide-pyrrolidine derivative (5cj) | PARP-1 | 0.004 | acs.org |

| Benzimidazole carboxamide-pyrrolidine derivative (5cj) | PARP-2 | 0.004 | acs.org |

This table is for illustrative purposes and presents data for derivatives of the broader pyrrolidine class.

Docking studies for a novel phenylpyrrolidine derivative against the AMPA receptor have provided insights into its potential neuroprotective mechanism. mdpi.com These computational analyses are crucial for understanding how these ligands bind within the active site and for predicting which structural modifications might enhance binding affinity and, consequently, biological activity.

Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. This process helps to identify the key chemical features (pharmacophores) responsible for the desired therapeutic effect and to optimize the lead compound's potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Variation on Target Interaction

For derivatives of this compound, SAR studies focus on how modifications to the phenyl ring, the hydroxymethyl group, and other positions on the pyrrolidinone core influence interactions with biological targets.

Substituents on the Phenyl Ring: The nature and position of substituents on the 4-phenyl group can dramatically alter biological activity. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at position 3 of the pyrrolidine ring provided better potency. nih.gov Specifically, meta-substituted derivatives on an adjacent phenyl ring showed improved activity. nih.gov In another study on 2-substituted pyrrolidines, electron-withdrawing groups on the phenyl ring were found to increase the yield of a biocatalytic reaction, likely by enhancing the electrophilicity of a carbonyl intermediate. acs.org This highlights how electronic effects of phenyl substituents can be critical.

Modifications at the 5-position: The hydroxymethyl group at the C5 position is a key functional group that can participate in hydrogen bonding with target proteins. Replacing or modifying this group can have significant consequences. In the development of inhibitors for P. aeruginosa PBP3, a hydroxyl group at the adjacent C3 position of a pyrrolidine-2,3-dione scaffold was found to be essential for inhibitory activity, as its replacement with amine groups led to a loss of effect. nih.gov

Substituents on the Pyrrolidinone Nitrogen: The nitrogen atom of the lactam ring is another common site for modification. In many cases, N-substitution is crucial for activity. For instance, 92% of all FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position. nih.gov However, the optimal substituent varies depending on the target.

The following table summarizes general SAR findings for pyrrolidinone derivatives.

| Position of Variation | Substituent Effect | Example Target/Activity | Reference |

| 4-Phenyl Ring | Electron-withdrawing groups (e.g., Fluoro) can increase potency. | Various | nih.govacs.org |

| 4-Phenyl Ring | Position of substituent (ortho, meta, para) is critical. | Various | nih.gov |

| 3-Position | Bulky or heteroaryl groups can be required for inhibition. | P. aeruginosa PBP3 | nih.gov |

| 3-Position | A hydroxyl group can be crucial for target interaction. | P. aeruginosa PBP3 | nih.gov |

| N-1 Position | Often requires substitution for optimal activity. | General | nih.gov |

Role of Stereochemistry in Modulating Biological Response

Most biological macromolecules, such as enzymes and receptors, are chiral. Consequently, they often interact differently with the various stereoisomers of a chiral drug molecule. The this compound core contains at least two chiral centers (at C4 and C5), meaning it can exist as four different stereoisomers (RR, SS, RS, SR). The specific three-dimensional arrangement of the phenyl and hydroxymethyl groups is critical in determining how the molecule fits into a chiral binding site.

A study on the stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, a compound structurally related to the focus of this article, provides a clear example of this principle. The researchers synthesized and evaluated the biological activity of the four distinct stereoisomers. nih.gov They found that the biological activity as positive allosteric modulators of the sigma-1 receptor was highly dependent on the stereochemistry. Specifically, compounds with an R-configuration at the C4 chiral center (the position bearing the phenyl group) were more effective than their corresponding enantiomers with an S-configuration. nih.gov

This demonstrates that even a subtle change in the spatial orientation of a key substituent, such as the phenyl group, can lead to significant differences in biological response. One stereoisomer may bind with high affinity to the target, leading to a potent therapeutic effect, while another may be significantly less active or even inactive. Therefore, controlling the stereochemistry during synthesis and evaluating the individual stereoisomers is a critical aspect of developing drugs based on the this compound scaffold.

Mechanisms of Biological Action at a Cellular or Molecular Level

The specific mechanisms of biological action for the compound this compound at a cellular and molecular level are not extensively documented in publicly available research. However, by examining studies on structurally related pyrrolidin-2-one derivatives, potential mechanisms can be inferred. The pyrrolidin-2-one core is a key pharmacophore in a variety of biologically active compounds, and its derivatives have been investigated for a range of therapeutic effects, including neurological, anti-inflammatory, and antihypertensive activities.

Research into the broader class of pyrrolidin-2-one derivatives suggests several potential cellular and molecular targets. For instance, some of these compounds are known to modulate neurotransmission, exhibit neuroprotective properties, and influence ion channels. nih.gov The well-known nootropic agent, piracetam, which shares the pyrrolidin-2-one core, is thought to act on a neuronal level by modulating cholinergic and glutamatergic neurotransmitter systems, enhancing neuroplasticity, and possessing neuroprotective and anticonvulsant properties. researchgate.net

In the context of neuroprotection, a study on a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate, investigated its effects in a model of glutamate-induced excitotoxicity in rat cortical neurons. nih.gov Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its excess can lead to neuronal death. nih.gov This suggests that compounds with a 4-phenylpyrrolidin-2-one scaffold may exert neuroprotective effects by mitigating the downstream consequences of excessive glutamate receptor activation. Molecular docking and dynamics studies further hypothesized that this derivative could affect the function of the AMPA receptor. nih.gov

Furthermore, some pyrrolidin-2-one derivatives have been designed and synthesized to act as antagonists of the angiotensin II receptor subtype 1 (AT1). researchgate.net These compounds are intended to mimic the C-terminal segment of Angiotensin II and block its binding to the AT1 receptor, thereby producing an antihypertensive effect. researchgate.net

The anti-inflammatory potential of pyrrolidin-2-one derivatives has also been explored. In silico docking experiments have suggested that for certain derivatives to exhibit inhibitory activity against enzymes like lipoxygenase (LOX), specific structural features, such as acidic moieties, must be correctly positioned within the enzyme's active site. researchgate.net The 2-pyrrolidinone template itself is considered to contribute significantly to these inhibitory properties. researchgate.net

While direct experimental data on this compound is limited, the existing research on related compounds provides a foundation for understanding its potential biological activities. The presence of the 4-phenyl group and the hydroxymethyl substituent at the 5-position would influence its polarity, stereochemistry, and ability to interact with biological targets, distinguishing its activity profile from other derivatives.

Research Findings on Related Pyrrolidin-2-one Derivatives

| Compound | Biological Model | Observed Effect | Potential Mechanism of Action |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate | Rat cortical neurons | Neuroprotection against glutamate-induced excitotoxicity | Modulation of AMPA receptor function |

| Piracetam | Neuronal systems | Neuroprotection, anticonvulsant properties, improved neuroplasticity | Modulation of cholinergic and glutamatergic neurotransmission |

| MMK3 (a pyrrolidin-2-one derivative) | In silico docking | Antagonist of angiotensin II receptor subtype 1 (AT1) | Blocks the binding of Angiotensin II to the AT1 receptor |

| Substituted 2-pyrrolidinones (e.g., 14d, 14e) | In silico and in vivo | Inhibition of lipoxygenase (LOX) | Interaction with the active site of the LOX enzyme |

Computational Chemistry and Spectroscopic Characterization of 5 Hydroxymethyl 4 Phenylpyrrolidin 2 One

Quantum-Chemical Calculations and Molecular Modeling

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. For 5-(hydroxymethyl)-4-phenylpyrrolidin-2-one, quantum-chemical calculations and molecular modeling would be essential to predict its behavior and properties before undertaking extensive experimental work.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

A detailed analysis of the electronic structure of this compound would offer deep insights into its reactivity. Techniques such as Density Functional Theory (DFT) are commonly employed for this purpose.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, with a larger gap suggesting higher stability. For this compound, the distribution of HOMO and LUMO across the pyrrolidinone ring, the phenyl group, and the hydroxymethyl substituent would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the hydroxyl group, and positive potential near the amide and hydroxyl protons.

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidinone ring and the rotational freedom of the phenyl and hydroxymethyl groups mean that this compound can exist in multiple conformations.

Detailed conformational analysis and energy landscape data for this compound have not been reported in the searched scientific literature.

Reaction Pathway Predictions and Transition State Elucidation

Computational methods can be used to model chemical reactions involving this compound, predicting the most likely reaction pathways and identifying the structures of transition states. emich.edu This is invaluable for understanding reaction mechanisms and optimizing reaction conditions.

Specific studies on reaction pathway predictions and transition state elucidation for this compound are not available in the current literature.

Advanced Spectroscopic Techniques for Research Characterization

Spectroscopic techniques are indispensable for the structural elucidation and analysis of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, which has stereocenters, NMR is crucial for assigning the relative and absolute stereochemistry.

1H and 13C NMR: One-dimensional NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, allow for the initial assignment of the basic carbon-hydrogen framework. For instance, a paper on the synthesis of 5-(hydroxymethyl)pyrrolidin-2-one (B1581339) provides 1H NMR data for the parent compound without the phenyl group. malayajournal.org

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between different atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for determining the spatial proximity of protons, which is key to assigning the relative stereochemistry of the substituents on the pyrrolidinone ring.

While general NMR techniques are well-established, specific 1H and 13C NMR assignments and stereochemical studies for this compound are not present in the reviewed literature.

High-Resolution Mass Spectrometry for Reaction Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the elemental composition of a molecule with high accuracy. It is used to confirm the identity of a synthesized compound by providing its exact mass. This technique is particularly useful in reaction analysis to confirm the formation of the desired product and to identify any byproducts. The precise mass measurement allows for the unambiguous determination of the molecular formula.

For example, in the synthesis of related pyrrolidinone derivatives, HRMS was used to confirm the successful synthesis of the target molecules by matching the experimentally measured mass to the calculated mass of the expected molecular formula.

Specific high-resolution mass spectrometry data for this compound could not be found in the surveyed literature.

Integration of Computational and Experimental Data in Chemical Research

In modern chemical research, a synergistic approach combining experimental data with computational modeling is crucial for a comprehensive understanding of a molecule's properties and reactivity.

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to calculate the optimized geometry of this compound in the gas phase. This calculated structure can then be compared with the experimental solid-state structure obtained from X-ray crystallography. Any significant differences between the two can be attributed to intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxymethyl group and the amide functionality.

Furthermore, computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical spectra can be compared with experimental spectra to aid in the assignment of signals and to validate the computational model. For example, discrepancies between predicted and observed vibrational frequencies can be resolved through the application of scaling factors, leading to a more accurate description of the molecule's vibrational modes.

This integrated approach is powerful. While X-ray crystallography provides a static picture of the molecule in the solid state, computational studies offer insights into its behavior in other phases and can be used to model its dynamic properties and reactivity, areas that are often inaccessible to direct experimental observation.

Future Research Directions and Broader Impact of 5 Hydroxymethyl 4 Phenylpyrrolidin 2 One Studies

Development of Next-Generation Asymmetric Synthetic Strategies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological profiles. researchgate.net For substituted pyrrolidin-2-ones, achieving high enantioselectivity and diastereoselectivity is a key objective. Future research will likely focus on developing more efficient and versatile asymmetric strategies to access stereopure isomers of 5-(hydroxymethyl)-4-phenylpyrrolidin-2-one and its analogues.

Promising avenues include the advancement of organocatalysis, which avoids the use of metals and offers an environmentally friendly approach to synthesis. mdpi.com Building on seminal work with proline and its derivatives, new generations of chiral pyrrolidine-based organocatalysts are being developed. nih.gov For instance, strategies employing prolinamides or diarylprolinol silyl (B83357) ethers could be adapted to catalyze the key bond-forming reactions that establish the stereocenters in the this compound core. mdpi.comnih.gov

Another area of intense research is the use of transition-metal catalysis for asymmetric C-H functionalization. acs.org Methods involving rhodium(II)-catalyzed nitrene C-H insertion or palladium-catalyzed reactions could enable the direct and stereoselective introduction of the phenyl or hydroxymethyl group onto a pre-existing pyrrolidinone ring. acs.org Furthermore, innovative cyclization strategies, such as the asymmetric "clip-cycle" synthesis involving intramolecular aza-Michael additions catalyzed by chiral phosphoric acids, offer novel pathways to construct the pyrrolidine (B122466) ring with high enantioselectivity. acs.org The development of these methods would provide more direct and atom-economical routes to the target molecule and a diverse library of related compounds.

| Synthetic Strategy | Catalyst Type | Key Transformation | Potential Advantage |

| Organocatalysis | Chiral Prolinamides | Asymmetric Michael Addition | Metal-free, environmentally benign nih.govnih.gov |

| C-H Functionalization | Rhodium(II) complexes | Asymmetric C-H Amination/Insertion | High atom economy, direct functionalization acs.org |

| "Clip-Cycle" Synthesis | Chiral Phosphoric Acid | Enantioselective Aza-Michael Cyclization | High enantioselectivity for substituted pyrrolidines acs.org |

| Biocatalysis | Transaminases | Asymmetric Amination & Cyclization | High stereoselectivity, mild reaction conditions acs.org |

Rational Design of Novel Pyrrolidin-2-one Derivatives for Advanced Chemical Probes

The this compound scaffold provides a robust framework for the rational design of novel molecules with tailored biological activities. The phenyl and hydroxymethyl groups serve as versatile handles for structural modification, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net Future work will focus on using this scaffold to create advanced chemical probes for investigating complex biological systems.

One promising direction is the design of inhibitors for specific enzymes or receptor antagonists. For example, derivatives of pyrrolidin-2-one have been explored as potential inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL) and as neurokinin-3 (NK3) receptor antagonists. nih.govresearchgate.net By modifying the phenyl ring with various substituents or altering the hydroxymethyl group, researchers can fine-tune the molecule's binding affinity and selectivity for a target protein. researchgate.net Computational methods, such as molecular docking, can guide the design process by predicting how different derivatives will interact with a protein's active site, accelerating the discovery of potent and selective probes. researchgate.netrsc.org

These rationally designed probes can be instrumental in elucidating biological pathways. For instance, a highly selective inhibitor derived from this compound could be used to study the physiological role of a specific enzyme in disease progression. Furthermore, by incorporating reporter tags (e.g., fluorescent dyes or biotin) onto the scaffold, these molecules can be transformed into powerful tools for imaging, affinity purification, and identifying new protein targets.

Exploration of Unconventional Reactivity Profiles

Beyond its use as a stable scaffold, the inherent reactivity of the this compound ring system offers opportunities for discovering novel chemical transformations. Future research is expected to delve into unconventional reactivity profiles, moving beyond standard functional group manipulations.

An area of interest is the redox-neutral functionalization of the pyrrolidine ring. rsc.org This approach involves the in situ generation of an iminium ion intermediate from the cyclic amine, which can then be trapped by a nucleophile. rsc.org Applying this methodology to derivatives of this compound could enable the direct introduction of aryl or alkyl groups at the α-position to the nitrogen, creating complex molecular architectures that are otherwise difficult to access. rsc.org

Another avenue involves leveraging the electronic properties of the pyrrolidin-2-one system to control reactivity. The electron-donating or -withdrawing nature of substituents on the phenyl ring can influence the reactivity of the entire molecule, including its ability to participate in metal-catalyzed cross-coupling reactions or cycloadditions. nih.gov Investigating these substituent effects could uncover new reaction pathways and allow for the regioselective functionalization of the molecule. Exploring reactions under photoredox or electrochemical conditions could also unlock novel transformations by accessing unique reactive intermediates not available through traditional thermal methods.

Sustainable and Green Chemistry Methodologies in Pyrrolidin-2-one Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. nih.govvjol.info.vn Future research on this compound and related compounds will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methodologies.

A key focus will be the replacement of hazardous solvents with greener alternatives. Studies have shown the potential of using eco-friendly solvents like ethanol (B145695) or even solvent-free conditions for the synthesis of pyrrolidin-2-one derivatives. mdpi.comvjol.info.vn Research into using and recovering bio-based solvents, such as N-octyl pyrrolidone (NOP), in synthetic processes represents a significant step forward in making chemical production more sustainable. rsc.org

The use of catalysts that are efficient and recyclable is another cornerstone of green chemistry. This includes the development of robust organocatalysts and biocatalytic methods using enzymes like transaminases, which operate under mild conditions and can provide high stereoselectivity. mdpi.comacs.org Moreover, multi-component reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, are highly desirable. vjol.info.vn Developing an MCR to construct the this compound core would significantly improve process efficiency by reducing the number of synthetic steps, minimizing waste generation, and saving energy. vjol.info.vn The potential to derive starting materials from renewable biomass feedstocks, such as converting N-acetylglucosamine to precursors, further aligns the synthesis with the goals of a sustainable chemical industry. mdpi.com

| Green Chemistry Approach | Example/Target | Benefit |

| Eco-friendly Solvents | Ethanol, Water, N-octyl pyrrolidone (NOP) | Reduced environmental impact, improved safety vjol.info.vnrsc.org |

| Catalysis | Organocatalysts, Biocatalysts (Enzymes) | Avoids toxic heavy metals, high selectivity, mild conditions mdpi.comacs.org |

| Process Intensification | Multi-component Reactions (MCRs) | Fewer steps, reduced waste, higher atom economy vjol.info.vn |

| Renewable Feedstocks | Biomass-derived precursors | Reduced reliance on fossil fuels, sustainability mdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Hydroxymethyl)-4-phenylpyrrolidin-2-one, and how are reaction conditions optimized?

- Methodological Answer: Synthesis typically involves lactamization of γ-aminobutyric acid derivatives or hydroxylated precursors. For example, Vilsmeier reaction conditions (using POCl₃/DMF) can dehydroxylate intermediates to form pyrrolidinone cores . Multi-step protocols may include:

- Step 1: Protection of the hydroxyl group using trityl or silyl reagents to prevent side reactions.

- Step 2: Cyclization via intramolecular amidation under reflux with catalysts like p-toluenesulfonic acid.

- Step 3: Deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂). Optimization focuses on solvent polarity (e.g., THF vs. DMF), temperature control (0–80°C), and stoichiometric ratios to maximize yield (>70%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer:

- 1H/13C-NMR: Assigns stereochemistry and confirms substitution patterns (e.g., hydroxymethyl vs. phenyl groups). Coupling constants (J values) differentiate axial/equatorial protons in the pyrrolidinone ring .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₁H₁₃NO₂: theoretical 191.0946, observed 191.0942) .

- X-ray Crystallography: Resolves absolute configuration using SHELXL refinement (R factor <0.05). Crystallization in solvents like EtOAc/hexane ensures high-quality single crystals .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

- Methodological Answer:

- Chiral Catalysts: Use of (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation or cyclization steps to enforce enantioselectivity (e.g., >90% ee) .

- Stereospecific Protecting Groups: Trityl groups (e.g., (S)-5-(Trityloxymethyl)-2-pyrrolidinone) preserve configuration during functionalization .

- Dynamic Kinetic Resolution: Employ enzymes like lipases in solvent systems (e.g., MTBE/H₂O) to resolve racemic mixtures .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer:

- Cross-Validation: Compare NOESY/ROESY NMR data (e.g., through-space interactions) with X-ray torsion angles to confirm conformer dominance .

- DFT Calculations: Optimize molecular geometries using Gaussian09 at the B3LYP/6-31G(d) level to predict NMR shifts or IR spectra, aligning with experimental data .

- Temperature-Dependent NMR: Probe dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C vs. −40°C .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen analogs against target proteins (e.g., kinases), prioritizing substituents with favorable binding energies (<−8 kcal/mol) .

- ADMET Prediction: Apply SwissADME to assess pharmacokinetics (e.g., logP <3 for improved solubility) .

- QSAR Models: Correlate electronic parameters (Hammett σ) with activity data to identify pharmacophoric groups .

Q. What protocols mitigate stability issues (e.g., hygroscopicity, oxidation) during storage and handling?

- Methodological Answer:

- Storage: Lyophilize and store under argon at −20°C in amber vials to prevent photodegradation .

- Stabilizers: Add antioxidants (0.1% BHT) to solutions or use inert matrices (e.g., cyclodextrins) for solid-state formulations .

- Quality Control: Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) at 254 nm, ensuring ≥98% purity .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer:

- DoE (Design of Experiments): Use Minitab to optimize parameters (e.g., reactant equivalents, solvent volume) via central composite design .

- In-line Monitoring: Implement ReactIR to track reaction progress in real-time, identifying bottlenecks (e.g., slow lactamization) .

- Scale-up Protocols: Maintain consistent stirring rates (>500 rpm) and heating/cooling gradients (<2°C/min) during kilo-lab transitions .

Q. What methodologies validate the biological activity of this compound in vitro?

- Methodological Answer:

- Cytotoxicity Assays: Use MTT/WST-1 on HEK293 or HepG2 cells (IC₅₀ determination) with positive controls (e.g., doxorubicin) .

- Target Engagement: Perform SPR (Surface Plasmon Resonance) to measure binding affinity (KD) to receptors like GABAₐ .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.